molecular formula C15H14FNO2 B5479413 2-{4-[(2-fluorobenzyl)oxy]phenyl}acetamide

2-{4-[(2-fluorobenzyl)oxy]phenyl}acetamide

Cat. No.: B5479413
M. Wt: 259.27 g/mol
InChI Key: HOIVBKZQKRFDGJ-UHFFFAOYSA-N
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Description

“2-{4-[(2-fluorobenzyl)oxy]phenyl}acetamide” is an organic compound consisting of an acetamide group attached to a phenyl ring, which is further connected to a fluorobenzyl group via an ether linkage .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenol (4-hydroxyphenylacetamide) with 2-fluorobenzyl chloride, a common method for forming ether linkages .


Molecular Structure Analysis

The molecular structure of this compound would consist of two phenyl rings connected by an ether linkage, with an acetamide group on one ring and a fluorine atom on the benzyl group of the other .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the ether linkage could be cleaved under acidic conditions. The acetamide group could undergo hydrolysis to form an amine and acetic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity . The compound’s melting point and boiling point could not be found .

Safety and Hazards

As with any chemical compound, handling “2-{4-[(2-fluorobenzyl)oxy]phenyl}acetamide” would require proper safety precautions. It’s important to avoid breathing in the compound, avoid contact with skin and eyes, and use appropriate personal protective equipment .

Properties

IUPAC Name

2-[4-[(2-fluorophenyl)methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c16-14-4-2-1-3-12(14)10-19-13-7-5-11(6-8-13)9-15(17)18/h1-8H,9-10H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIVBKZQKRFDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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